1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
DMP-PTP is a derivative of pyrido[2,3-d]pyrimidine. Pyridopyrimidines are of great interest due to their biological potential and have been studied in the development of new therapies .
Physical And Chemical Properties Analysis
The molecular weight of DMP-PTP is 307.41. Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Solvent Applications
Beyond their biological roles, pyrimido[4,5-d]pyrimidines find utility as solvents:
a. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound serves as a versatile solvent for N-alkylation of chiral compounds and O-alkylation of aldoses. Additionally, it plays a role in the preparation of poly(aryl ethers) and acts as a polar aprotic organic solvent .
Future Directions
Researchers continue to explore novel synthetic routes, optimize biological activities, and investigate additional applications for pyrimido[4,5-d]pyrimidines. Collaborations between synthetic chemists, pharmacologists, and materials scientists will drive advancements in this field.
Future Directions
properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-propylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-7-10-9-16-13-11(12(10)21-8-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNMSFZJRDQHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCC)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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